2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzenesulfonyl group attached to a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl core and an N-(5-chloro-2-methoxyphenyl) substituent. The 5-chloro-2-methoxyphenyl moiety may enhance lipophilicity, influencing bioavailability and target binding . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive acetamide derivatives studied in crystallography and drug design contexts .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-14-11-15(2)25(13-20(26)24-18-12-16(23)9-10-19(18)30-3)22(27)21(14)31(28,29)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZBNXKDAVCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzenesulfonyl group, followed by the introduction of the dimethyl-2-oxo-1,2-dihydropyridin-1-yl moiety. The final step involves the coupling of the 5-chloro-2-methoxyphenylacetamide group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The compound is compared below with three analogous acetamides (from and ) to highlight key structural and functional differences.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocyclic Systems: The main compound contains a dihydropyridinone ring, which is less aromatic than the pyrimidine () or benzothienopyrimidine () cores in analogs. The benzothienopyrimidine system in offers fused aromaticity, likely increasing metabolic stability compared to the dihydropyridinone .
Sulfonyl vs. In contrast, the sulfanyl groups in analogs () act as weaker hydrogen-bond acceptors but may participate in sulfur-mediated hydrophobic interactions .
Substituent Effects: The 5-chloro-2-methoxyphenyl group in the main compound combines halogenated and methoxy motifs, balancing lipophilicity and polarity.
Crystallographic and Computational Analysis :
- Structural data for analogs (e.g., ) were resolved using SHELX -based refinement (e.g., SHELXL for hydrogen bonding networks) . The main compound’s benzenesulfonyl group may adopt specific conformations in crystal lattices, as observed in sulfonamide-containing structures in the Cambridge Structural Database (CSD) .
Implications for Research and Development
- Drug Design: The main compound’s sulfonyl and dihydropyridinone groups suggest utility as a protease inhibitor scaffold, analogous to sulfonamide-based therapeutics. Its chloro-methoxyphenyl group may target hydrophobic enzyme pockets .
- Crystallography: Hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions) in similar acetamides () were analyzed using graph-set notation (e.g., Etter’s rules), highlighting the importance of intermolecular interactions in crystal packing .
- Synthetic Accessibility : The sulfonyl group in the main compound may complicate synthesis compared to sulfanyl analogs, requiring stringent oxidation conditions .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The structural complexity of this compound includes:
- Benzenesulfonyl group
- Dimethyl-substituted pyridine ring
- Chloro-methoxyphenylacetamide moiety
This unique combination of functional groups contributes to its distinct chemical and biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Benzenesulfonyl, Dimethyl pyridine, Acetamide |
| Molecular Formula | C₁₅H₁₅ClN₂O₃S |
| Molecular Weight | 328.81 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group may modulate enzyme activity, while the pyridine and acetamide moieties could influence receptor binding and signal transduction pathways.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures exhibit promising anticancer properties. For instance, benzothiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Screening
In a study involving similar compounds, the anticancer activity was evaluated using the MTT assay across multiple cancer cell lines. The results demonstrated varying degrees of cytotoxicity:
| Cell Line | Growth Inhibition (%) | Sensitivity Level |
|---|---|---|
| RPMI-8226 (Leukemia) | 92.48 | High |
| CCRF-CEM (Leukemia) | 92.77 | High |
| K-562 (Leukemia) | 92.90 | High |
| SF-539 (CNS) | 92.74 | High |
The average growth inhibition across tested lines was approximately 104.68%, indicating a low level of activity but suggesting potential for further structural optimization .
Other Biological Activities
Beyond anticancer properties, the compound's structure suggests potential anti-inflammatory and antimicrobial activities. Compounds with similar sulfonamide structures have historically been effective in these areas due to their ability to interfere with bacterial folate synthesis and modulate inflammatory pathways.
Comparison with Similar Compounds
When compared to other compounds in the same class, such as 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide , the unique combination of the benzenesulfonyl group with the dimethyl-pyridine structure appears to enhance biological activity. This suggests that slight modifications in substituents can lead to significant changes in pharmacological profiles.
Table 2: Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Unique Feature |
|---|---|---|
| 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-2-methylphenyl)acetamide | Moderate | Different substituent on phenyl ring |
| 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide | Significant | Enhanced methoxy group increases solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
